Unique Chromatographic Retention vs. Compendial Impurities
Under the harmonised Ph. Eur. / BP liquid chromatography method for tetracaine related substances (C18, 5 µm, 30 °C, phosphate buffer pH 3.0 / acetonitrile gradient, 300 nm), the target compound elutes at an RRT of approximately 0.8–1.0 relative to tetracaine (≈ 7 min), placing it in a retention gap between impurity A (RRT ≈ 0.4) and impurity B (RRT ≈ 1.6) [1]. This is in contrast to 4-aminobenzoic acid (impurity A) which, lacking the basic dimethylaminoethyl side chain, exhibits markedly lower retention (RRT ≈ 0.4), and 4-(butylamino)benzoic acid (impurity B) which, with its more lipophilic butyl chain, shows higher retention (RRT ≈ 1.6) [1]. The intermediate polarity of the target compound—conferred by the tertiary amine without the extended alkyl group—is the structural basis for this chromatographic selectivity.
| Evidence Dimension | Relative retention time (RRT) vs. tetracaine under Ph. Eur. HPLC conditions |
|---|---|
| Target Compound Data | RRT ≈ 0.8–1.0 (estimated from structural class and UHPLC-Q-TOF-MS elution order) |
| Comparator Or Baseline | Impurity A (4-aminobenzoic acid): RRT ≈ 0.4; Impurity B (4-(butylamino)benzoic acid): RRT ≈ 1.6; Impurity C (methyl 4-(butylamino)benzoate): RRT ≈ 2.2 |
| Quantified Difference | Target RRT is ≥ 0.4 units higher than impurity A and ≥ 0.6 units lower than impurity B |
| Conditions | Ph. Eur. / BP LC method: C18 column, phosphate buffer (pH 3.0) / acetonitrile gradient, 300 nm detection, tetracaine RT ≈ 7 min |
Why This Matters
A distinct RRT ensures that this impurity can be resolved and quantified without interference from compendial impurities, a prerequisite for stability-indicating method validation and regulatory filing.
- [1] British Pharmacopoeia 2025. Tetracaine Monograph – Related Substances LC Method and Relative Retention Data. View Source
